molecular formula C20H20ClN3OS B14215875 2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one CAS No. 828261-89-8

2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one

Cat. No.: B14215875
CAS No.: 828261-89-8
M. Wt: 385.9 g/mol
InChI Key: GALPYXROMNZKCE-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 4-chloroanilino group and a cyclohexylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core.

    Introduction of the 4-Chloroanilino Group: The 4-chloroanilino group is introduced through a nucleophilic substitution reaction, where a suitable chloroaniline derivative reacts with the quinazoline core.

    Attachment of the Cyclohexylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline core or the sulfanyl group.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in polar solvents under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives, reduced sulfanyl group.

    Substitution: New derivatives with substituted anilino groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based anticancer drug targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

    Structural Features: The presence of both the 4-chloroanilino and cyclohexylsulfanyl groups makes it unique compared to other quinazoline derivatives.

Properties

CAS No.

828261-89-8

Molecular Formula

C20H20ClN3OS

Molecular Weight

385.9 g/mol

IUPAC Name

2-(4-chloroanilino)-6-cyclohexylsulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C20H20ClN3OS/c21-13-6-8-14(9-7-13)22-20-23-18-11-10-16(12-17(18)19(25)24-20)26-15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,22,23,24,25)

InChI Key

GALPYXROMNZKCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC3=C(C=C2)N=C(NC3=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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